An In-depth Technical Guide to 3-Formylphenyl Acetate: Chemical Properties and Structure
An In-depth Technical Guide to 3-Formylphenyl Acetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formylphenyl acetate, also known as 3-acetoxybenzaldehyde, is a versatile organic compound characterized by the presence of both an aldehyde and an ester functional group attached to a benzene ring at the meta position. This unique structural arrangement imparts a dual reactivity that makes it a valuable intermediate in a wide range of applications, including organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-formylphenyl acetate, along with a discussion of its potential, though not yet fully elucidated, role in biological signaling pathways based on the activity of related benzaldehyde compounds.
Chemical Properties and Structure
3-Formylphenyl acetate is a colorless to pale yellow liquid at room temperature.[1] Its chemical structure consists of a phenyl ring substituted with a formyl group (-CHO) and an acetate group (-OCOCH3) at positions 1 and 3, respectively.
Physicochemical Properties
A summary of the key physicochemical properties of 3-formylphenyl acetate is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [2] |
| Molecular Weight | 164.16 g/mol | [2] |
| CAS Number | 34231-78-2 | [2] |
| IUPAC Name | (3-formylphenyl) acetate | [2] |
| Synonyms | 3-Acetoxybenzaldehyde, m-Acetoxybenzaldehyde, Acetic acid 3-formylphenyl ester | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 110 °C at 5 mmHg | TCI |
| Density | 1.18 g/cm³ at 20 °C | TCI |
| Solubility | Slightly soluble in water; soluble in organic solvents. |
Structural Features and Reactivity
The chemical behavior of 3-formylphenyl acetate is dictated by the interplay between its aromatic ring, aldehyde group, and acetate ester group.[3]
-
Aldehyde Group: The formyl group is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is fundamental to its use in forming new carbon-carbon and carbon-heteroatom bonds.[3]
-
Acetate Group: The ester group can undergo hydrolysis under acidic or basic conditions to yield 3-hydroxybenzaldehyde.[3]
-
Aromatic Ring: The benzene ring can participate in electrophilic aromatic substitution reactions, with the existing substituents directing the position of incoming groups.
The presence of both an aldehyde and an ester on the same molecule allows for sequential or one-pot reactions, providing efficient routes to complex molecular architectures.[3]
Experimental Protocols
Synthesis of 3-Formylphenyl Acetate via Acetylation of 3-Hydroxybenzaldehyde
A common and efficient method for the preparation of 3-formylphenyl acetate is the regioselective acetylation of 3-hydroxybenzaldehyde.[3] This reaction selectively targets the hydroxyl group while preserving the aldehyde functionality.
Materials:
-
3-Hydroxybenzaldehyde
-
Acetic anhydride
-
Pyridine (or another suitable base catalyst)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 3-hydroxybenzaldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of acetic anhydride to the solution, followed by a catalytic amount of pyridine.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3-formylphenyl acetate.
-
The crude product can be further purified by column chromatography or distillation.
Structure and Synthesis Workflow
The chemical structure of 3-formylphenyl acetate and a generalized workflow for its synthesis and subsequent purification are depicted below.
Biological Activity and Signaling Pathways (Hypothetical)
While there is a lack of direct evidence in the scientific literature detailing the specific biological activities and signaling pathway modulation of 3-formylphenyl acetate, the activities of its precursor, 3-hydroxybenzaldehyde, and other benzaldehyde derivatives offer a basis for potential areas of investigation.
3-Hydroxybenzaldehyde has been reported to exhibit vasculoprotective effects, including the inhibition of vascular smooth muscle cell proliferation and endothelial cell inflammation.[4][5][6] Furthermore, studies on benzaldehyde have indicated its ability to suppress several major signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[7][8] This suppression is thought to be mediated through the regulation of 14-3-3 family proteins, which act as hubs in various oncogenic signaling networks.[7]
It is plausible that 3-formylphenyl acetate, as a derivative of 3-hydroxybenzaldehyde, may exhibit similar or related biological activities. The acetate group could influence its bioavailability, cell permeability, and metabolic fate, potentially acting as a prodrug that is hydrolyzed in vivo to release the active 3-hydroxybenzaldehyde.
The following diagram illustrates the general signaling pathways that have been shown to be affected by benzaldehyde compounds. It is important to note that this is a hypothetical representation of potential targets for 3-formylphenyl acetate and requires experimental validation.
Conclusion
3-Formylphenyl acetate is a valuable chemical entity with a well-defined structure and a range of synthetic applications. Its bifunctional nature makes it an attractive building block for the synthesis of complex organic molecules. While its specific biological activities are yet to be extensively studied, the known effects of its structural analogs suggest that it may hold promise as a modulator of key cellular signaling pathways. Further research is warranted to fully elucidate the pharmacological potential of this compound and its derivatives in drug discovery and development.
References
- 1. 3-Formylphenyl acetate | 34231-78-2 [sigmaaldrich.com]
- 2. 3-Formylphenyl acetate | C9H8O3 | CID 118618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Formylphenyl acetate | 34231-78-2 | Benchchem [benchchem.com]
- 4. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. 3-Hydroxybenzaldehyde | CAS:100-83-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
